molecular formula C9H13NO B13518688 2-Methyl-1-(pyridin-4-yl)propan-2-ol

2-Methyl-1-(pyridin-4-yl)propan-2-ol

Cat. No.: B13518688
M. Wt: 151.21 g/mol
InChI Key: JEZZFLKVODYISI-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropan-2-ol group. It is a colorless liquid that is soluble in organic solvents and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-ol typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecule, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(pyridin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(2,11)7-8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

JEZZFLKVODYISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC=C1)O

Origin of Product

United States

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